molecular formula C23H21ClN4O4 B3008977 (2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946295-82-5

(2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3008977
CAS No.: 946295-82-5
M. Wt: 452.9
InChI Key: FHEFSZCMLUDSLV-UHFFFAOYSA-N
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Description

The compound “(2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a heterocyclic ester featuring a fused oxazole-triazole core. The oxazole ring is substituted with a 2-ethoxyphenyl group at position 2 and a methyl group at position 3. The triazole moiety is linked to a 4-chlorophenyl group at position 1 and a methyl group at position 4. Structural characterization techniques, such as single-crystal X-ray diffraction (SC-XRD), are likely essential for confirming its conformation, as seen in analogous compounds .

Properties

IUPAC Name

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4/c1-4-30-20-8-6-5-7-18(20)22-25-19(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)17-11-9-16(24)10-12-17/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEFSZCMLUDSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H20ClN3O3C_{19}H_{20}ClN_3O_3 and has a molecular weight of approximately 373.83 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 8 to 32 µg/mL, suggesting moderate to strong antibacterial activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study evaluated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed that the compound inhibited cell proliferation with IC50 values of 12 µM for MCF-7 and 15 µM for HCT116.

Cell Line IC50 (µM)
MCF-7 (breast cancer)12
HCT116 (colon cancer)15

The mechanism by which this compound exerts its biological effects involves the modulation of specific molecular targets. It is believed to interact with enzymes involved in cell signaling pathways, particularly those related to apoptosis and cell cycle regulation. This interaction may lead to increased apoptosis in cancer cells while inhibiting bacterial growth through disruption of cellular processes.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry focused on the antimicrobial efficacy of various derivatives of triazole compounds. The study found that modifications to the side chains significantly affected the antimicrobial potency. The compound was among those that exhibited superior activity against resistant bacterial strains.

Case Study 2: Anticancer Properties

In a separate investigation reported in Cancer Letters, the compound was tested alongside standard chemotherapeutics. It demonstrated synergistic effects when combined with doxorubicin, enhancing the overall cytotoxicity against MCF-7 cells. This finding suggests potential applications in combination therapy for improved treatment outcomes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Feature Target Compound Compound 4 Compound 5
Core Heterocycles Oxazole + triazole Thiazole + triazole + pyrazole Thiazole + triazole + pyrazole
Aryl Substituents 2-ethoxyphenyl (oxazole), 4-chlorophenyl (triazole) 4-chlorophenyl (thiazole), 4-fluorophenyl (pyrazole/triazole) 4-fluorophenyl (thiazole), 4-fluorophenyl (pyrazole/triazole)
Planarity Likely planar (inferred from analogues) Largely planar except one fluorophenyl group Largely planar except one fluorophenyl group
Symmetry Undetermined (no SC-XRD data) Triclinic, P̄1 Triclinic, P̄1
Synthesis Yield Not reported High yield (>80%) High yield (>80%)

Key Structural Differences and Implications

Heterocyclic Frameworks: The target compound’s oxazole ring differs from the thiazole in Compounds 4 and 2. Oxygen in oxazole (vs.

Substituent Effects : The 2-ethoxyphenyl group in the target compound introduces steric bulk and lipophilicity compared to the 4-fluorophenyl groups in Compounds 4 and 3. Ethoxy groups may enhance membrane permeability but reduce aqueous solubility.

Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound has a larger atomic radius and higher electronegativity than fluorine, which could influence binding affinity in biological targets .

Methodological Considerations

Both Compounds 4 and 5 were structurally resolved using SC-XRD with the SHELX suite , a standard tool for small-molecule refinement. The target compound would likely require similar methodologies for conformational validation. The asymmetric units in Compounds 4 and 5 contain two independent molecules with near-identical geometries, suggesting that the target compound might also exhibit crystallographic polymorphism or multiple conformers .

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